molecular formula C5H4N4 B11924071 7H-Pyrazolo[4,3-d]pyrimidine CAS No. 272-53-7

7H-Pyrazolo[4,3-d]pyrimidine

Cat. No.: B11924071
CAS No.: 272-53-7
M. Wt: 120.11 g/mol
InChI Key: VVKMALSKFCBGDU-UHFFFAOYSA-N
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Description

7H-Pyrazolo[4,3-d]pyrimidine is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 7H-Pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions to yield the desired product . Another approach includes the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .

Industrial Production Methods: : Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: : 7H-Pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Scientific Research Applications

7H-Pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Pyrazolo[4,3-d]pyrimidine primarily involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression. This leads to apoptosis in cancer cells, making it a potent anticancer agent .

Similar Compounds

Uniqueness: : this compound stands out due to its specific structural features that allow for selective inhibition of CDKs. This selectivity is crucial for its effectiveness as an anticancer agent, as it targets tumor cells while minimizing effects on normal cells .

Properties

CAS No.

272-53-7

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

7H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h2-3H,1H2

InChI Key

VVKMALSKFCBGDU-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=CC2=NC=N1

Origin of Product

United States

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